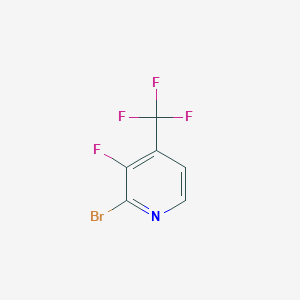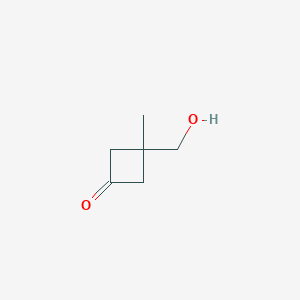
3-(2-Bromacetyl)-7-Fluorchromon-2-on
Übersicht
Beschreibung
3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .
Synthesis Analysis
3-(Bromoacetyl)coumarins have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Chemical Reactions Analysis
3-(Bromoacetyl)coumarins have been used in various chemical reactions. For instance, treatment of 3-(bromoacetyl)coumarin with di(2-picolyl)amine in chloroform under basic condition at room temperature afforded the corresponding 3-(bis(pyridin-2-ylmethyl)glycyl)-2H-chromen-2-one .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Verbindung 3-(2-Bromacetyl)-7-Fluorchromon-2-on wird zur Synthese verschiedener biologisch aktiver heterocyclischer Verbindungen verwendet. Forscher haben seine Reaktivität mit aromatischen Aldehyden und Malononitril untersucht, um Pyran- und Pyridinderivate zu erzeugen, die für ihre potenziellen biologischen Aktivitäten bekannt sind .
Erzeugung von polyfunktionalisierten Heterocyclen
Diese Chemikalie dient als Vorläufer für die Synthese von polyfunktionalisierten Heterocyclen, wie z. B. Thiophen-, Thiazol-, Pyrazol-, Pyran- und Pyridinderivaten, die einen Coumarin-Rest enthalten. Diese Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten von Bedeutung .
Vielseitige Bausteine
this compound dient als vielseitiger Baustein bei der Herstellung wichtiger polyfunktionalisierter heterocyclischer Systeme. Diese Systeme sind aufgrund ihrer komplexen und funktionalen Strukturen in verschiedenen industriellen Anwendungen von Bedeutung .
Mikrowellen-gestützte Synthese
Die Verbindung wird in mikrowellen-gestützten Synthese-Strategien zur Herstellung von Bibliotheken von Coumarinthiazolen eingesetzt. Diese Methode ist aufgrund ihrer Geschwindigkeit und hohen Produktausbeute vorteilhaft .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Bromoacetyl)-7-fluorochromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
It is known that the compound interacts with its target, prostaglandin g/h synthase 1, leading to changes in the synthesis of prostaglandins
Biochemical Pathways
The biochemical pathways affected by 3-(2-Bromoacetyl)-7-fluorochromen-2-one are related to the synthesis of prostaglandins. By interacting with Prostaglandin G/H synthase 1, the compound can influence the production of these important lipid compounds . The downstream effects of this interaction can include changes in inflammation and other processes regulated by prostaglandins.
Result of Action
The molecular and cellular effects of 3-(2-Bromoacetyl)-7-fluorochromen-2-one’s action are likely to be diverse, given the wide-ranging roles of prostaglandins in the body. The compound has been shown to exhibit significant cytotoxic effect against various human cancer cell lines . For instance, one derivative of the compound showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Biochemische Analyse
Biochemical Properties
3-(2-Bromoacetyl)-7-fluorochromen-2-one plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with a variety of enzymes and proteins, facilitating the formation of bioactive molecules. For instance, this compound can act as an electrophilic agent, reacting with nucleophilic sites on enzymes such as thiol groups in cysteine residues. This interaction can lead to the formation of covalent bonds, thereby modifying enzyme activity. Additionally, 3-(2-Bromoacetyl)-7-fluorochromen-2-one has been shown to interact with proteins involved in cell signaling pathways, influencing their function and downstream effects .
Cellular Effects
The effects of 3-(2-Bromoacetyl)-7-fluorochromen-2-one on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic properties, inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival. Furthermore, 3-(2-Bromoacetyl)-7-fluorochromen-2-one influences cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 3-(2-Bromoacetyl)-7-fluorochromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit enzyme activity. For example, the compound can inhibit kinases by binding to their active sites, preventing phosphorylation events crucial for cell signaling. Additionally, 3-(2-Bromoacetyl)-7-fluorochromen-2-one can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions result in altered cellular responses and contribute to the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromoacetyl)-7-fluorochromen-2-one change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, 3-(2-Bromoacetyl)-7-fluorochromen-2-one may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(2-Bromoacetyl)-7-fluorochromen-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biological activity and potential adverse effects. Studies have shown that high doses of 3-(2-Bromoacetyl)-7-fluorochromen-2-one can cause toxicity in animal models, manifesting as organ damage and impaired physiological functions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
3-(2-Bromoacetyl)-7-fluorochromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall biological effects. Additionally, 3-(2-Bromoacetyl)-7-fluorochromen-2-one can affect metabolic flux by inhibiting or activating key enzymes, thereby altering the levels of metabolites and impacting cellular metabolism .
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-7-fluorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKTXAWIRPEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
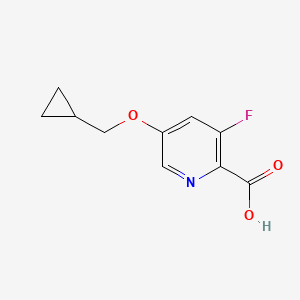
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
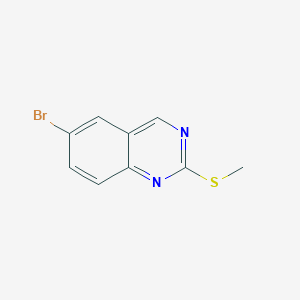
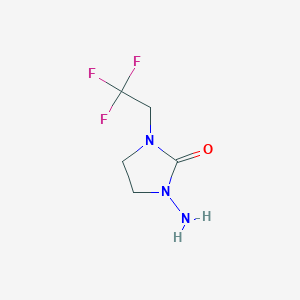
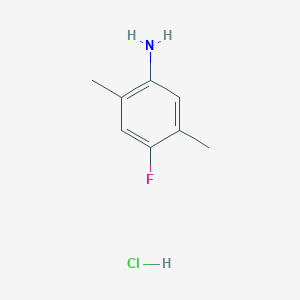

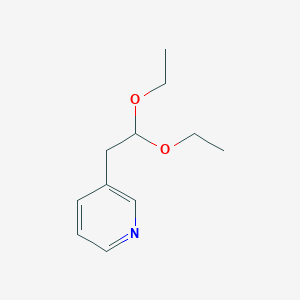

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)

